Arsenic trichloride

Catalog No.
S599717
CAS No.
7784-34-1
M.F
AsCl3
M. Wt
181.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic trichloride

CAS Number

7784-34-1

Product Name

Arsenic trichloride

IUPAC Name

trichloroarsane

Molecular Formula

AsCl3

Molecular Weight

181.28 g/mol

InChI

InChI=1S/AsCl3/c2-1(3)4

InChI Key

OEYOHULQRFXULB-UHFFFAOYSA-N

SMILES

Cl[As](Cl)Cl

solubility

One mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats.
Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride.
Sol in ether
Solubility in water: reaction

Synonyms

Arsenic Trichloride; Arsenic(3+) Chloride; Arsenic(III) Chloride; Arsenous Chloride; Fuming Liquid Arsenic; Trichloroarsine;

Canonical SMILES

Cl[As](Cl)Cl

The exact mass of the compound Arsenic trichloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as one mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats.sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride.sol in ethersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of arsenic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Arsenic trichloride (AsCl3), CAS No. 7784-34-1, is a colorless, oily liquid that serves as a primary intermediate in the manufacturing of organoarsenic compounds and high-purity arsenic materials. Its utility is rooted in its physical state at room temperature and its high reactivity, making it a foundational precursor for applications in semiconductor manufacturing and specialized chemical synthesis. Unlike solid arsenic sources, its liquid form and volatility are critical process-enabling properties for vapor-phase applications and solution-based reactions requiring anhydrous conditions.

Substituting arsenic trichloride with seemingly related compounds like arsenic trioxide (As2O3) or other Group 15 halides like antimony trichloride (SbCl3) often fails due to critical differences in physical state, solubility, and reactivity. As2O3 is a solid with low solubility in common organic solvents, complicating its use in solution-phase synthesis where AsCl3's liquid form and miscibility are advantageous. Syntheses starting from As2O3 often require conversion to the chloride in situ, which can introduce water and impurities, whereas pure AsCl3 allows for direct, anhydrous reactions. Furthermore, while SbCl3 is also a Lewis acid, its reactivity profile and physical properties, such as a significantly higher boiling point, make it an unsuitable replacement in applications optimized for the specific volatility and Lewis acidity of AsCl3.

Processability Advantage: Optimized Volatility for Vapor-Phase Deposition and Purification

Arsenic trichloride possesses a boiling point that is significantly lower than other common metal chloride substitutes, making it more suitable for processes requiring high volatility and thermal control, such as distillation purification and chemical vapor deposition (CVD). Its boiling point of 130.2 °C is markedly lower than that of antimony trichloride (223.5 °C), a common Group 15 analog. This difference allows for efficient separation from less volatile impurities like SbCl3 during the production of high-purity arsenic, and enables lower processing temperatures in CVD applications compared to antimony-based alternatives.

Evidence DimensionBoiling Point (at standard pressure)
Target Compound Data130.2 °C
Comparator Or BaselineAntimony trichloride (SbCl3): 223.5 °C
Quantified Difference93.3 °C lower boiling point
ConditionsStandard atmospheric pressure.

A lower boiling point enables energy-efficient purification via distillation and provides a wider, more controllable processing window for vapor-phase deposition techniques critical to the semiconductor industry.

Precursor Suitability: Direct and Efficient Route for Organoarsenic Synthesis

Arsenic trichloride is a preferred precursor for a wide range of organoarsenic compounds due to its high reactivity and suitability for anhydrous reaction conditions. It is a key starting material for synthesizing ligands like triphenylarsine (AsPh3) via reactions with organometallic reagents such as Grignard reagents or through Wurtz-type couplings. The alternative, starting from arsenic trioxide (As2O3), is less direct, often requiring initial conversion to a reactive halide form, which can introduce water and reduce overall process efficiency. AsCl3's liquid state and solubility in common non-polar organic solvents (e.g., ether, benzene) further simplify its handling and use in these syntheses compared to the solid, poorly soluble As2O3.

Evidence DimensionReaction Pathway Efficiency
Target Compound DataDirect, one-step conversion to organoarsenic compounds (e.g., AsR3) using standard organometallic reagents.
Comparator Or BaselineArsenic trioxide (As2O3): Requires multi-step conversion, often via reaction with HCl, before use in organometallic synthesis.
Quantified DifferenceNot applicable (process-level difference).
ConditionsAnhydrous organometallic synthesis in organic solvents.

Procuring AsCl3 directly streamlines synthesis workflows, avoids intermediate preparation steps, and ensures compatibility with moisture-sensitive organometallic reagents, leading to higher purity products and better process control.

Handling & Solubility: Superior Performance in Organic Media Compared to Solid Precursors

The physical state of arsenic trichloride as a liquid provides significant handling and processing advantages over the primary solid alternative, arsenic trioxide (As2O3). AsCl3 is soluble in common organic solvents like alcohol and ether, facilitating homogeneous reaction mixtures for chemical synthesis. In contrast, As2O3 is a powder that is practically insoluble in ethanol and diethyl ether and only sparingly soluble in water (2.1 g/100 g at 25 °C), making it difficult to use in many solution-based processes without aggressive reagents. This difference is critical for applications requiring precise dosage control and uniform reaction kinetics, which are more easily achieved with a liquid reagent.

Evidence DimensionPhysical State and Solubility
Target Compound DataLiquid at room temperature; soluble in alcohol, ether, and other organic solvents.
Comparator Or BaselineArsenic trioxide (As2O3): Solid powder; practically insoluble in common organic solvents.
Quantified DifferenceQualitative but fundamental difference in physical state and solubility profile.
ConditionsStandard laboratory temperature and pressure.

Choosing a liquid, soluble precursor like AsCl3 simplifies reactor charging, improves process control and reproducibility, and eliminates handling challenges associated with dissolving a low-solubility solid like As2O3.

Manufacturing of High-Purity Arsenic for III-V Semiconductors

Arsenic trichloride is the key intermediate for producing the 6N (99.9999%) and 7N (99.99999%) pure arsenic required for growing single-crystal III-V semiconductors like Gallium Arsenide (GaAs). Its volatility allows for highly effective purification via fractional distillation to remove metallic impurities, followed by hydrogen reduction to yield ultra-pure arsenic metal. This route is favored over processes starting with arsenic trioxide due to the ease of achieving the requisite purity levels.

Precursor for Organoarsenic Pharmaceuticals and Reagents

As the most common reactive precursor, arsenic trichloride is the logical starting point for synthesizing complex organoarsenic molecules. This includes historical pharmaceuticals like Arsphenamine (Salvarsan) and modern laboratory reagents. Its direct reactivity with nucleophiles in anhydrous organic solvents is a critical advantage over less reactive solid arsenic sources, enabling more efficient and controlled synthesis pathways.

Synthesis of Organoarsenic Ligands for Catalysis and Coordination Chemistry

The compound is the standard precursor for producing triphenylarsine (AsPh3) and other triaryl- or trialkylarsine ligands used in coordination chemistry and catalysis. The straightforward reaction of AsCl3 with Grignard reagents or other organometallics in solvents like ether provides a reliable and scalable method for producing these essential ligands, a process not readily achievable with arsenic trioxide.

Physical Description

Arsenic trichloride appears as a colorless to yellow oily fuming liquid. It is irritating to the skin, eyes, and mucous membranes. Very toxic by inhalation and ingestion.
COLOURLESS OILY FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Oily liquid
Colorless liquid

Boiling Point

266.4 °F at 760 mm Hg (USCG, 1999)
130 °C
130.2 °C

Vapor Density

6.25 (EPA, 1998) (Relative to Air)
6.25 (Air= 1)
Relative vapor density (air = 1): 6.3

Density

2.156 at 77 °F (USCG, 1999)
2.1450 @ 25 °C
2.1 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06

LogP

1.69

Odor

Acrid

Melting Point

3.2 °F (EPA, 1998)
-16 °C

UNII

5XW39M1300

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (10.42%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H331 (87.5%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (89.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (81.25%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (14.58%): May cause cancer [Danger Carcinogenicity];
H400 (97.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 74.3 °F (EPA, 1998)
10 mm Hg @ 23.5 °C
Vapor pressure, kPa at 20 °C: 1.17

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7784-34-1

Wikipedia

Arsenic trichloride

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepn: Smith, Ind Eng Chem 11, 109 (1919); Reisener in Ullmann's Encyklopadie der Technischen Chemie vol 3, (Urban and Schwarzenberg, Munich, 1953) p 850; Schenk in Handbook of Preparative Inorganic Chemistry vol 1, G Brauer, ed (Academic Press, New York, 2nd ed, 1963) p 596.
Arsenic trichloride may be formed by the following reactions: (1) chlorine with arsenic trioxide, (2) sulfur monochloride, S2Cl2, or a mixture of S2Cl2 and chlorine with arsenic trioxide; and (3) arsenic trioxide ... with a mixture of sulfuric acid and a chloride.
(1) By action of chlorine on arsenic; (2) by distillation of arsenic trioxide with concentrated hydrochloric acid
Arsenic chloride is produced from dry etching process of gallium arsenide wafers in chlorofluorocarbons.

General Manufacturing Information

Arsenous trichloride: ACTIVE
Arsenic trichloride is the most common and important halide of arsenic.
Chlorine converts As2S3 to arsenic trichloride and sulfur chloride, S2Cl2.

Analytic Laboratory Methods

Analysis of biological samples (blood, serum, feces, urine, leaves, and animal organs) and environmental samples (soils, rocks, dusts, paints, lava) in the presence of 33 other elements. Parr Bomb digestions for non-silacaceous samples used HNO3/HClO4; silicaceous samples required HF/HNO3. The wavelength for arsenic was 193.6960 nm; Chloride was 725.53 nm.

Storage Conditions

Separate from acids, alkalies. Store in a cool, dark, dry, well-ventilated location.

Stability Shelf Life

FUMES IN MOIST AIR

Dates

Last modified: 07-17-2023

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